5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carbaldehyde chemical properties
5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carbaldehyde chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carbaldehyde
Introduction: The Versatile 5-Aminoisoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] Derivatives of isoxazole are integral to a range of pharmaceuticals, exhibiting properties such as anticancer, anti-inflammatory, and antibacterial activities.[2] The 5-aminoisoxazole moiety, in particular, serves as a crucial building block in the synthesis of complex molecules for drug discovery. This guide provides a comprehensive technical overview of the chemical properties of a specific, yet sparsely documented derivative: 5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carbaldehyde.
Due to the limited direct literature on this compound, this guide will leverage established principles of isoxazole chemistry and data from closely related analogues to present a predictive yet scientifically grounded profile. We will explore its synthesis, physicochemical and spectroscopic properties, chemical reactivity, and potential applications for researchers in drug development and organic synthesis.
Proposed Synthesis Pathway
A plausible and efficient synthesis of 5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carbaldehyde can be envisioned in a two-step process. The initial step involves the creation of the 5-amino-3-isopropylisoxazole core, followed by a formylation reaction to introduce the carbaldehyde group at the C4 position.
Step 1: Synthesis of 5-Amino-3-isopropylisoxazole
A reliable method for the synthesis of 5-amino-3-alkyl isoxazoles involves the reaction of a β-ketonitrile with hydroxylamine. The regioselectivity of this reaction is crucial and can be controlled by pH and temperature. To favor the 5-amino isomer, the reaction is typically conducted under basic conditions (pH > 8) at elevated temperatures, which promotes the initial reaction of hydroxylamine with the ketone functionality.[3]
Experimental Protocol:
-
Preparation of the β-ketonitrile: Isobutyrylacetonitrile (3-methyl-2-oxobutanenitrile) serves as the starting β-ketonitrile.
-
Reaction with Hydroxylamine: To a solution of isobutyrylacetonitrile in a suitable solvent such as ethanol, add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium carbonate) to achieve a pH > 8.
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Cyclization: Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up and Isolation: Upon completion, cool the reaction mixture, neutralize with a suitable acid, and extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 5-amino-3-isopropylisoxazole.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heterocyclic compounds.[4][5][6] The 5-amino group on the isoxazole ring is strongly activating, making the C4 position susceptible to electrophilic substitution. The Vilsmeier reagent, a chloromethyliminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol:
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Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide (DMF) with stirring.
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Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 5-amino-3-isopropylisoxazole in DMF dropwise, maintaining a low temperature.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature or gently heat to facilitate the reaction, monitoring by TLC.
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Hydrolysis and Isolation: Pour the reaction mixture onto crushed ice and basify with an aqueous solution of sodium hydroxide or sodium carbonate to hydrolyze the intermediate iminium salt. The resulting precipitate, 5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carbaldehyde, can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Caption: Proposed two-step synthesis of the target compound.
Physicochemical and Spectroscopic Profile
The following tables summarize the predicted physicochemical and spectroscopic properties of 5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carbaldehyde based on its structure and data from analogous compounds.[7][8]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C₈H₁₁N₃O₂ | Based on the chemical structure. |
| Molecular Weight | 181.19 g/mol | Calculated from the molecular formula. |
| Appearance | Pale yellow to off-white solid | Similar 5-aminoisoxazole derivatives are typically solids at room temperature.[7] |
| Melting Point | 130-150 °C | Expected to be a solid with a defined melting point, influenced by the isopropyl and aldehyde groups. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water. | The presence of polar functional groups suggests solubility in polar solvents. |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data | Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~9.5 (s, 1H, CHO), δ ~7.8 (br s, 2H, NH₂), δ ~3.0 (sept, 1H, CH(CH₃)₂), δ ~1.2 (d, 6H, CH(CH₃)₂) | The aldehyde proton is expected to be significantly downfield. The amino protons will likely be a broad singlet. The isopropyl group will show a characteristic septet and doublet. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~185 (CHO), δ ~170 (C5), δ ~165 (C3), δ ~95 (C4), δ ~28 (CH), δ ~21 (CH₃) | The carbonyl carbon of the aldehyde will be the most downfield signal. The chemical shifts of the isoxazole ring carbons are based on known 5-aminoisoxazole derivatives.[7] |
| IR (KBr) | ν ~3400-3200 cm⁻¹ (N-H stretch), ~2970 cm⁻¹ (C-H stretch, alkyl), ~1680 cm⁻¹ (C=O stretch, aldehyde), ~1620 cm⁻¹ (C=N stretch, isoxazole), ~1580 cm⁻¹ (N-H bend) | These absorption bands are characteristic of the primary amine, aldehyde, and isoxazole functional groups. |
| Mass Spec (ESI+) | m/z 182.09 [M+H]⁺ | The parent ion would be observed as the protonated molecule. |
Chemical Reactivity and Key Reactions
The chemical reactivity of 5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carbaldehyde is dictated by its three key functional components: the 5-amino group, the 4-carbaldehyde group, and the isoxazole ring.
Reactivity of the 5-Amino Group
The amino group at the 5-position of the isoxazole ring behaves like an enamine, making the C4 position nucleophilic, which is exploited in the Vilsmeier-Haack synthesis. The amino group itself can undergo typical reactions of primary amines, such as acylation and alkylation, although its reactivity may be somewhat attenuated due to conjugation with the ring system.
Reactivity of the 4-Carbaldehyde Group
The aldehyde functionality is a versatile electrophilic handle for a wide range of chemical transformations.
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Schiff Base Formation: The aldehyde can readily condense with primary amines to form imines (Schiff bases), which are valuable intermediates for the synthesis of more complex heterocyclic systems.[9]
-
Reductive Amination: In the presence of a suitable reducing agent (e.g., sodium borohydride), the aldehyde can react with amines to form secondary or tertiary amines.
-
Wittig Reaction: The aldehyde can be converted to an alkene through a Wittig reaction with a phosphorus ylide.
-
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents or reduced to a primary alcohol with reducing agents like sodium borohydride.
Caption: Schiff base formation from the title compound.
Isoxazole Ring Reactivity
The isoxazole ring is generally stable but can undergo ring-opening reactions under certain conditions, such as reduction or reaction with strong bases. This property can be exploited for further synthetic transformations.
Potential Applications in Drug Discovery
The 5-aminoisoxazole scaffold is a privileged structure in medicinal chemistry.[1] Numerous derivatives have been reported to possess a wide range of biological activities, including:
-
Antimicrobial and Antifungal Activity: Many isoxazole derivatives have shown potent activity against various bacterial and fungal strains.[10]
-
Anti-inflammatory and Analgesic Properties: The isoxazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Activity: Certain isoxazole-containing compounds have been investigated for their potential as anticancer agents.[2]
5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carbaldehyde, with its multiple functional groups, represents a valuable starting point for the synthesis of compound libraries for high-throughput screening. The aldehyde group, in particular, allows for diverse modifications to explore structure-activity relationships (SAR) in the development of new therapeutic agents.
Conclusion
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